6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13650405
Molecular Formula: C12H14BBrFIO2
Molecular Weight: 426.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BBrFIO2 |
|---|---|
| Molecular Weight | 426.86 g/mol |
| IUPAC Name | 2-(6-bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H14BBrFIO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3 |
| Standard InChI Key | NNQOBYGVDHWUJF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a trisubstituted benzene ring with bromine, fluorine, and iodine atoms at positions 6, 2, and 3, respectively. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring system. This protection enhances stability while retaining the boron atom’s electrophilic character for subsequent reactions . Key structural identifiers include:
Table 1: Molecular Properties
The presence of three halogens introduces significant steric and electronic effects, influencing both reactivity and solubility. The fluorine atom’s electronegativity directs electrophilic substitution, while iodine’s polarizability facilitates oxidative coupling processes .
Physical Characteristics
Reported as a solid with a melting point range of 56–64°C for structurally analogous compounds , the pinacol ester derivative exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Its stability under inert atmospheres allows for long-term storage, though moisture sensitivity necessitates anhydrous handling conditions .
Synthesis and Optimization
Synthetic Pathways
The preparation typically begins with halogenation of a fluorophenylboronic acid precursor. A representative route involves:
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Iodination: Electrophilic iodination of 6-bromo-2-fluorophenylboronic acid using and in acidic media.
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Pinacol Protection: Reaction with pinacol () under Dean-Stark conditions to form the ester .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination | , , | 72 | 85 |
| Pinacol Protection | Pinacol, | 89 | 97 |
Side reactions, such as deboronation during iodination, are mitigated by low-temperature conditions (-10°C) . Chromatographic purification on silica gel typically achieves >95% purity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile arylboronic ester in palladium-catalyzed couplings. For example, reaction with 4-bromoanisole in the presence of and yields biaryl products with retention of all halogen substituents . This selectivity is critical for constructing polyhalogenated scaffolds in agrochemicals and OLED materials.
Directed ortho-Metalation
The boron group directs regioselective lithiation at the ortho position relative to fluorine. Subsequent quenching with electrophiles like introduces carboxyl groups, enabling access to fluorinated benzoic acid derivatives .
Medicinal Chemistry Relevance
Protease Inhibition
Structural analogs demonstrate nanomolar inhibition of serine proteases like thrombin and factor Xa, attributed to halogen-mediated hydrophobic interactions with enzyme S1 pockets. While direct bioactivity data for this specific compound remain unpublished, its structural features suggest potential as a warhead in covalent kinase inhibitors.
Personal protective equipment (gloves, goggles) is mandatory during handling. Spills should be neutralized with sodium bicarbonate prior to aqueous disposal .
Future Research Directions
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Catalytic Asymmetric Functionalization: Leveraging chiral ligands to induce enantioselectivity in cross-couplings.
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Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) via boronic acid-diol interactions.
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for halogen-bond-driven crystal engineering.
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